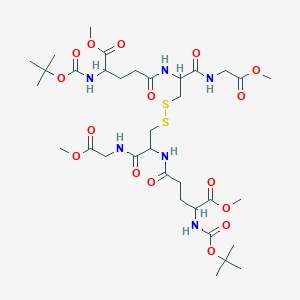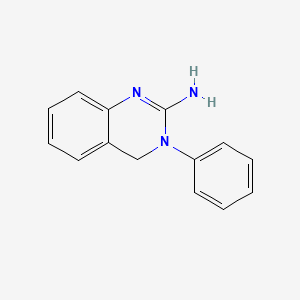
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and methoxy (OMe) groups. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. The Boc protecting group is commonly used to protect the amino group, while the methoxy group is used to protect the carboxyl group. The synthesis typically involves the following steps:
- Protection of the amino group with Boc.
- Protection of the carboxyl group with methoxy.
- Coupling of the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the Boc and methoxy groups to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of peptides by automating the coupling and deprotection steps. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and Boc protecting groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: DCC, DIC, N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from the reactions of this compound include peptides with specific sequences and structures, as well as disulfide-linked peptides resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds for various chemical studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates for industrial applications.
Mecanismo De Acción
The mechanism of action of Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets and pathways. The compound can form stable peptide bonds and disulfide bonds, which are crucial for its biological activity. The presence of Boc and methoxy protecting groups allows for selective reactions and modifications, enabling the study of specific molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Boc-DL-glutamic acid gamma-benzyl ester
- Boc-DL-glutamic acid alpha-methyl ester
- Boc-DL-glutamic acid gamma-methyl ester
Uniqueness
Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.Boc-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is unique due to its specific sequence and the presence of both Boc and methoxy protecting groups. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and scientific research.
Propiedades
Fórmula molecular |
C34H56N6O16S2 |
|---|---|
Peso molecular |
869.0 g/mol |
Nombre IUPAC |
methyl 5-[[3-[[2-[[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50) |
Clave InChI |
ZIHWKVMBSPKULA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)

![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)




